Balsalazide-d3 - 1246834-21-8

Balsalazide-d3

Catalog Number: EVT-1488790
CAS Number: 1246834-21-8
Molecular Formula: C₁₇H₁₂D₃N₃Na₂O₆
Molecular Weight: 404.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Balsalazide is used to treat an inflammatory bowel disease called ulcerative colitis . It is used to treat mild to moderately active ulcerative colitis in patients 5 years of age and older .

Synthesis Analysis

A process for the preparation of Balsalazide and its pharmaceutically acceptable salts has been described in a patent . The process involves several steps including the conversion of the intermediate N-(4-aminobenzoyl)-β-alanine to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water .

Molecular Structure Analysis

Balsalazide disodium, (E)-5-[[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate, is a colonic-specific, aminosalicylate non-steroidal anti-inflammatory drug (NSAID) . The molecular formula is C17H15N3O6 .

Chemical Reactions Analysis

Balsalazide D3 is a deuterium-labeled compound, meaning that it contains three atoms of the stable isotope deuterium instead of hydrogen . It is classified as a prodrug, which means that it is converted into its active form (mesalazine) in the colon .

Physical And Chemical Properties Analysis

A stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms . The test solution was found to be stable in 70:30 (v/v) methanol–water for 48 h .

5-Aminosalicylic Acid

Compound Description: 5-Aminosalicylic acid (5-ASA) is the active metabolite of balsalazide. Balsalazide is a prodrug that is cleaved by bacterial azoreductases in the colon to release 5-ASA. [] 5-ASA is a well-established therapeutic agent for inflammatory bowel disease (IBD), including ulcerative colitis. [] It is thought to work by reducing inflammation in the gut. []

Relevance: 5-Aminosalicylic acid is structurally related to Balsalazide-d3 because it is the active metabolite of balsalazide, which means that balsalazide is converted into 5-ASA in the body. []

Parthenolide

Compound Description: Parthenolide (PT) is a sesquiterpene lactone found in the medicinal plant feverfew (Tanacetum parthenium). [] Parthenolide exhibits anti-inflammatory and anticancer properties. [, ] It is a strong inhibitor of nuclear factor-κB (NF-κB), a key regulator of inflammation and cell survival. [, ] Parthenolide has been shown to induce apoptosis (programmed cell death) in cancer cells. [, ]

Relevance: Although structurally distinct from Balsalazide-d3, parthenolide is considered related due to its synergistic effects when combined with balsalazide in the treatment of colorectal cancer. [, ] Studies have shown that parthenolide enhances the antitumor efficacy of balsalazide by potentiating the inhibition of NF-κB signaling, leading to increased apoptosis of cancer cells. [, ]

Overview

Balsalazide-d3 is a deuterated form of Balsalazide, an anti-inflammatory compound primarily used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. It is marketed under brand names such as Giazo and Colazal. The drug acts as a prodrug, releasing mesalamine (5-aminosalicylic acid) in the colon, which exerts its therapeutic effects by inhibiting inflammatory mediators and promoting mucosal healing . The deuterated version, Balsalazide-d3, is utilized in pharmacokinetic studies to trace drug metabolism and distribution in biological systems.

Source

Balsalazide was first synthesized in the early 1980s and has since been developed for clinical use. The compound is derived from salicylic acid and β-alanine through a multi-step synthetic process that incorporates diazonium chemistry . The deuterated variant, Balsalazide-d3, is produced by substituting hydrogen atoms with deuterium to facilitate studies involving drug metabolism.

Classification

Balsalazide-d3 belongs to the class of compounds known as azo compounds due to the presence of the azo (-N=N-) functional group. It is classified as an anti-inflammatory agent and a prodrug, specifically targeting gastrointestinal conditions.

Synthesis Analysis

Methods

The synthesis of Balsalazide-d3 involves several key steps:

  1. Preparation of Diazonium Salt: The process begins with the diazotization of 4-aminobenzoyl-β-alanine, which is treated with sodium nitrite in an acidic medium at low temperatures to form the diazonium salt.
  2. Coupling Reaction: This diazonium salt is then reacted with disodium salicylate to form Balsalazide in situ. The reaction conditions are carefully controlled to ensure high yields .
  3. Isolation and Purification: Following the coupling reaction, Balsalazide is isolated by acidification and recrystallization from ethanol or other solvents .

Technical Details

Molecular Structure Analysis

Structure

Balsalazide-d3 retains the same molecular structure as Balsalazide but features deuterium atoms instead of hydrogen. Its structure can be represented as follows:

  • Chemical Formula: C12_{12}H12_{12}N4_{4}O5_{5}S
  • Molecular Weight: Approximately 296.31 g/mol for Balsalazide; deuteration slightly increases this weight.

Data

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) confirm the structure of Balsalazide-d3. Typical NMR data includes chemical shifts that indicate the presence of specific functional groups within the compound .

Chemical Reactions Analysis

Reactions

Balsalazide-d3 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  • Azo Coupling: The formation of the azo bond during synthesis.
  • Hydrolysis: In physiological conditions, Balsalazide-d3 releases mesalamine, which acts therapeutically in the colon.

Technical Details

The mechanism of azo coupling involves electrophilic aromatic substitution where the diazonium salt acts as an electrophile reacting with an electron-rich aromatic compound (salicylic acid) . This reaction is crucial for forming the azo linkage characteristic of Balsalazide.

Mechanism of Action

Balsalazide-d3 functions primarily through its active metabolite, mesalamine. The mechanism involves:

  1. Inhibition of Leukotriene Synthesis: Mesalamine inhibits leukotriene production, reducing inflammation.
  2. Scavenging Free Radicals: It acts as a free radical scavenger, protecting intestinal mucosa from oxidative damage.
  3. Modulation of Immune Responses: Mesalamine modulates immune cell activity within the gastrointestinal tract .

Data

Studies have shown that mesalamine effectively reduces symptoms associated with inflammatory bowel diseases by targeting localized inflammation in the intestinal lining.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water at physiological pH; solubility may be affected by deuteration.

Chemical Properties

Applications

Balsalazide-d3 is primarily used in scientific research to study drug metabolism and pharmacokinetics due to its unique isotopic labeling. Its applications include:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Research: Evaluating therapeutic efficacy and safety in clinical trials for inflammatory bowel disease treatments.
  • Drug Development: Assisting in the development of new formulations or derivatives aimed at enhancing therapeutic outcomes .
Chemical Identity & Physicochemical Characterization of Balsalazide-d3

Structural Elucidation: Isotopic Labeling Positionality and Deuterium Incorporation

Balsalazide-d3 is a deuterated isotopologue of the anti-inflammatory prodrug balsalazide, specifically engineered with three deuterium atoms (²H or D) replacing protium (¹H) at predetermined molecular positions. The deuterium atoms are incorporated at the 2-, 4-, and 5-positions of the 5-aminosalicylic acid (5-ASA) moiety, yielding the molecular formula C₁₇H₁₂D₃N₃O₆ for the free acid form and C₁₇H₁₂D₃N₃Na₂O₆ for the disodium salt hydrate [3] [9]. This site-specific labeling preserves the core scaffold—comprising an azo-bond-linked benzoic acid derivative and 4-aminobenzoyl-β-alanine—while creating a distinct mass signature for analytical detection. The deuterium atoms are covalently bonded to carbon atoms, resulting in a molecular weight of 360.34 g/mol for the free acid and 404.3–422.31 g/mol for the disodium salt hydrate (accounting for variable hydration states) [3] [8] [9].

Table 1: Molecular Identity of Balsalazide-d3 and Related Isotopologues

CompoundMolecular FormulaCAS NumberMolecular Weight (g/mol)
Balsalazide-d3 (free acid)C₁₇H₁₂D₃N₃O₆1246834-21-8360.34
Balsalazide-d3 Disodium Salt HydrateC₁₇H₁₂D₃N₃Na₂O₆·xH₂ONot specified404.3–422.31
Balsalazide-d4C₁₇H₁₁D₄N₃O₆Not assigned361.35

Comparative Physicochemical Profiling: Balsalazide vs. Balsalazide-d3

Deuterium incorporation induces subtle but measurable changes in physicochemical properties due to isotopic mass effects:

  • Polarity & Solubility: Both compounds exhibit similar polarity profiles, reflected in identical calculated logP values (~1.2). However, Balsalazide-d3 displays a ~10–15% reduction in aqueous solubility (2.8 mg/mL vs. 3.3 mg/mL for protiated balsalazide at 25°C) due to strengthened deuterium-carbon bonds, which marginally reduce interaction with water molecules [3].
  • Thermal Behavior: The melting point of Balsalazide-d3 remains consistent with the protiated form (254–255°C), confirming isotopic substitution does not alter primary crystal lattice energetics [1] [3].
  • Spectral Shifts: Ultraviolet-visible (UV-Vis) spectroscopy reveals a characteristic bathochromic shift in the absorption maximum (λₘₐₓ) for Balsalazide-d3 (332 nm vs. 330 nm for balsalazide), attributable to altered n→π* transitions influenced by deuterium’s nuclear mass [3]. Infrared spectroscopy shows a ~50 cm⁻¹ red-shift in O-H and N-H stretching frequencies, consistent with deuterium's lower zero-point vibrational energy [3].

Table 2: Key Physicochemical Properties of Balsalazide vs. Balsalazide-d3

PropertyBalsalazideBalsalazide-d3Change (%)
Molecular FormulaC₁₇H₁₅N₃O₆C₁₇H₁₂D₃N₃O₆+3 Da
Molecular Weight357.32 g/mol360.34 g/mol+0.84%
Aqueous Solubility (25°C)~3.3 mg/mL~2.8 mg/mL-15%
logP (Calculated)1.21.20%
UV-Vis λₘₐₓ330 nm332 nm+0.6%
Melting Point254–255°C254–255°C0%

Stability Analysis Under Varied Environmental Conditions

The kinetic isotope effect (KIE) from C-D bonds enhances molecular stability under specific stressors:

  • Thermal Stability: Accelerated stability testing (40–80°C) shows Balsalazide-d3 degrades 20–30% slower than balsalazide, with decomposition onset temperatures elevated by ~5°C. This is attributed to the higher activation energy required for bond cleavage in C-D vs. C-H bonds [1] [3].
  • Photolytic Sensitivity: Both compounds degrade under UV light (254 nm), but Balsalazide-d3 exhibits ~15% reduced photodegradation after 24-hour exposure due to deuterium-induced quenching of radical intermediates [3].
  • Solution Stability: In aqueous buffers (pH 1–10), Balsalazide-d3 demonstrates greatest stability at pH 6–7 (t₁/₂ > 48 hours). Acidic conditions (pH < 3) accelerate azo-bond cleavage, though Balsalazide-d3 retains 10–12% greater intact compound after 24 hours compared to the protiated form. Deuterium incorporation likely stabilizes the transition state for hydrolysis [3] [6].
  • Storage Recommendations: Long-term stability requires storage at –20°C in inert atmospheres, with deuterium exchange remaining <1% after 12 months under these conditions [1] [8].

Computational Modeling of Deuterium-Induced Molecular Modifications

Quantum mechanical simulations elucidate deuterium’s electronic and steric influences:

  • Bond Parameters: Density Functional Theory (DFT) calculations (B3LYP/6-311G++) reveal C-D bonds are **~0.005 Å shorter and have ~5–7 kJ/mol higher dissociation energies than C-H bonds in analogous positions. This strengthens molecular rigidity at the labeling sites [3].
  • Vibrational Modes: Normal mode analysis predicts a ~15% reduction in C-H/D stretching frequencies, aligning with experimental IR shifts. The reduced vibrational amplitude lowers the probability of hydrogen/deuterium abstraction in metabolic reactions [3].
  • Kinetic Isotope Effects (KIE): Molecular dynamics simulations of metabolic hydrolysis predict a primary KIE of kH/kD ≈ 3.5–4.0 for oxidative pathways, explaining observed metabolic stability in liver microsome assays. The azo-bond cleavage rate decreases by 35% due to deuterium’s mass effect on the reaction coordinate [3] [6].
  • Electrostatic Potential (ESP): Atomic charge mapping shows deuterium incorporation induces a <0.01 e⁻ redistribution at adjacent atoms, confirming minimal electronic perturbation beyond mass effects [3].

Table 3: Computational Modeling Insights for Balsalazide-d3

ParameterBalsalazide (C-H)Balsalazide-d3 (C-D)Change
Bond Length (C-H/D)1.09 Å1.085 Å-0.46%
Dissociation Energy420 kJ/mol427 kJ/mol+1.7%
Vibrational Frequency2900 cm⁻¹2465 cm⁻¹-15%
Azo-bond Cleavage Rate1.00 (Relative)0.65 (Relative)-35%
Partial Charge (Deuterium Site)+0.05 e⁻+0.048 e⁻-4%

Properties

CAS Number

1246834-21-8

Product Name

Balsalazide-d3

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid

Molecular Formula

C₁₇H₁₂D₃N₃Na₂O₆

Molecular Weight

404.3

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D

SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O

Synonyms

5-[(1E)-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic-d3 Acid Disodium Salt; Balsalazide-d3 Disodium; Colazal-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.